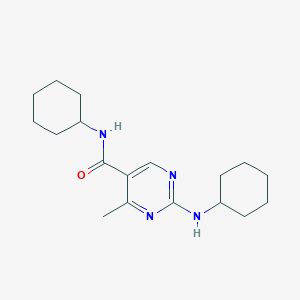
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Descripción general
Descripción
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that belongs to the class of immunomodulatory drugs. It was first synthesized in 1999 by Celgene Corporation as a derivative of thalidomide, a drug that was used in the 1950s and 1960s to treat morning sickness in pregnant women but was later found to cause birth defects. Lenalidomide was developed as a safer and more effective alternative to thalidomide and has since been approved by the US Food and Drug Administration (FDA) for the treatment of various types of cancer and blood disorders.
Mecanismo De Acción
Lenalidomide binds to a protein called cereblon, which is involved in the regulation of protein degradation. This binding leads to the degradation of several proteins, including the transcription factors Ikaros and Aiolos, which are important for the survival and proliferation of cancer cells. Lenalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the enhancement of immune cell function. Lenalidomide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are elevated in various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lenalidomide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, lenalidomide is also known to have poor solubility in water, which can make it difficult to administer in vivo. In addition, lenalidomide can cause dose-dependent toxicity, particularly in the bone marrow, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of lenalidomide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function. Lenalidomide has been shown to have immunomodulatory effects that could be beneficial in these conditions. Another potential application is in combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Finally, there is ongoing research into the development of new derivatives of lenalidomide with improved pharmacokinetic properties and efficacy.
Aplicaciones Científicas De Investigación
Lenalidomide has been extensively studied in preclinical and clinical settings for its anti-tumor and immunomodulatory properties. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, mantle cell lymphoma, and chronic lymphocytic leukemia. Lenalidomide exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-13-16(17(23)21-14-8-4-2-5-9-14)12-19-18(20-13)22-15-10-6-3-7-11-15/h12,14-15H,2-11H2,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDKHHBOBHCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2CCCCC2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
![2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B3160113.png)
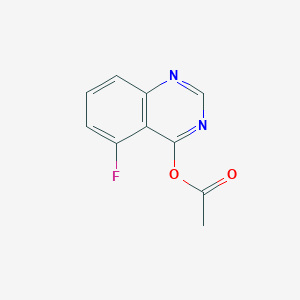

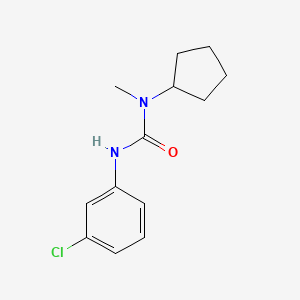
![2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile](/img/structure/B3160144.png)
![3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160152.png)
![3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160156.png)
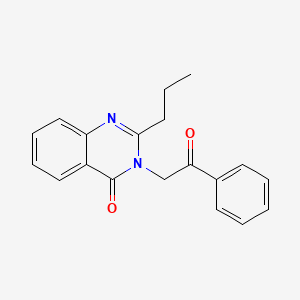
![ethyl 2-{[3-(propionylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B3160168.png)
![N-(3-cyano-5-phenyl-2-furyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B3160173.png)
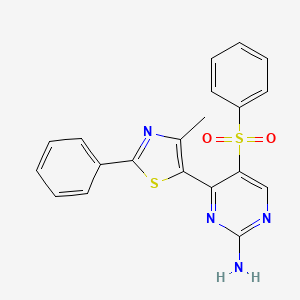

![2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160196.png)